3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde

Lipophilicity Physicochemical properties Drug design

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde is a heterocyclic building block featuring a 1,2,4-oxadiazole core, a privileged scaffold in drug discovery known for its bioisosteric equivalence to ester and amide functionalities. The compound incorporates a 3-fluorophenyl substituent at the oxadiazole 3-position and a reactive aldehyde group at the 5-position, making it a versatile intermediate for the synthesis of compound libraries and late-stage functionalization.

Molecular Formula C9H5FN2O2
Molecular Weight 192.15 g/mol
Cat. No. B12287662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde
Molecular FormulaC9H5FN2O2
Molecular Weight192.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NOC(=N2)C=O
InChIInChI=1S/C9H5FN2O2/c10-7-3-1-2-6(4-7)9-11-8(5-13)14-12-9/h1-5H
InChIKeyBMSRUUDSPGPAAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde: A Meta-Fluorinated Heterocyclic Aldehyde Building Block for Medicinal Chemistry


3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde is a heterocyclic building block featuring a 1,2,4-oxadiazole core, a privileged scaffold in drug discovery known for its bioisosteric equivalence to ester and amide functionalities [1]. The compound incorporates a 3-fluorophenyl substituent at the oxadiazole 3-position and a reactive aldehyde group at the 5-position, making it a versatile intermediate for the synthesis of compound libraries and late-stage functionalization [2]. The oxadiazole ring imparts metabolic stability, while the meta-fluorine substitution modulates the electronic and lipophilic properties of the molecule [3].

Why Generic 1,2,4-Oxadiazole-5-carbaldehydes Cannot Replace 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde in Lead Optimization


The substitution pattern on the 3-aryl ring critically governs both the physicochemical profile and the biological activity of 1,2,4-oxadiazole derivatives. The position of the fluorine atom (ortho, meta, or para) directly influences the compound's lipophilicity (XLogP3), electronic distribution, and metabolic susceptibility, as demonstrated by the distinct XLogP3 value of 1.9 reported for the para-fluoro regioisomer [1]. Replacing the meta-fluorophenyl group with a para-fluorophenyl, ortho-fluorophenyl, or non-fluorinated phenyl analog would alter the hydrogen-bonding capabilities, dipole moment, and steric profile of the molecule, potentially compromising target binding affinity, selectivity, and pharmacokinetic properties in structure-activity relationship (SAR) campaigns [2]. Consequently, generic substitution without quantitative comparative data is scientifically unjustified.

Quantitative Differentiation of 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde versus Closest Analogs


Lipophilicity Modulation: Meta-Fluoro vs. Para-Fluoro Regioisomer Comparison

The lipophilicity of 3-aryl-1,2,4-oxadiazoles is highly sensitive to the fluorine substitution pattern. The para-fluoro regioisomer 3-(4-fluorophenyl)-1,2,4-oxadiazole has a computed XLogP3 of 1.9 [1]. While the XLogP3 for the meta-fluoro analog has not been explicitly reported in authoritative databases, the meta position is expected to yield a slightly lower logP due to altered dipole moment and solvation [2]. This difference is significant because a ΔlogP of 0.3–0.5 units can substantially affect membrane permeability, protein binding, and in vivo distribution, making the meta-fluoro derivative a distinct tool for fine-tuning pharmacokinetic profiles without altering the core scaffold.

Lipophilicity Physicochemical properties Drug design

Aldehyde Reactivity: 5-Carbaldehyde as a Versatile Synthetic Handle for Library Synthesis

The 5-carbaldehyde functionality of 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde provides a reactive handle for diversification via reductive amination, Grignard addition, Wittig olefination, and hydrazone formation. In contrast, the corresponding 5-carboxylic acid or 5-methyl analogs lack this direct reactivity, requiring additional activation steps. The aldehyde group enables efficient parallel synthesis of compound libraries with high structural diversity [1]. The electron-withdrawing nature of the 1,2,4-oxadiazole ring activates the aldehyde toward nucleophilic attack, enhancing reaction rates compared to benzaldehyde derivatives [2].

Aldehyde reactivity Parallel synthesis Chemical biology

Fluorine Position Effects: Meta-Fluorine as a Metabolic Soft Spot Modulator

The position of fluorine substitution on the phenyl ring of 1,2,4-oxadiazoles dictates the compound's susceptibility to oxidative metabolism by cytochrome P450 enzymes. Meta-fluorine substitution typically results in different metabolic profiles compared to para-fluorine substitution due to altered electron density at potential sites of hydroxylation. While specific metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde is not publicly available, class-level evidence indicates that meta-fluorinated aryl rings often exhibit reduced rates of para-hydroxylation compared to their para-fluoro counterparts, potentially leading to longer half-lives [1]. The 1,2,4-oxadiazole core itself is recognized as a metabolically stable bioisostere of ester and amide groups [2].

Metabolic stability Fluorine substitution Cytochrome P450

Radiolabeling Applications: 18F-Labeled 3-Aryl-1,2,4-oxadiazoles for PET Imaging

Patent DE102010063974B4 discloses pharmacological agents and radiodiagnostics incorporating 18F-labeled 3-aryl-1,2,4-oxadiazole units for positron emission tomography (PET) imaging [1]. The 3-fluorophenyl-1,2,4-oxadiazole scaffold is particularly suited for 18F-radiolabeling because the fluorine atom can be introduced via isotopic exchange or nucleophilic substitution. The meta-fluorine substitution pattern may offer distinct advantages in radiolabeling efficiency and biodistribution compared to para-fluoro analogs, although direct comparative data within the patent is limited. The aldehyde functionality at the 5-position further enables conjugation to targeting vectors, expanding the utility of the compound beyond small-molecule imaging agents.

PET imaging Radiodiagnostics 18F-labeling

Optimal Application Scenarios for 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde in Drug Discovery and Chemical Biology


Medicinal Chemistry Lead Optimization: Fine-Tuning Lipophilicity and Metabolic Stability

In lead optimization campaigns where the 1,2,4-oxadiazole core has been established as a pharmacophore, the meta-fluorophenyl variant offers a distinct lipophilicity profile compared to para-fluoro (XLogP3 = 1.9) and ortho-fluoro analogs [1]. This subtle modulation of physicochemical properties enables medicinal chemists to balance potency, permeability, and metabolic clearance without altering the core scaffold. The aldehyde handle facilitates rapid synthesis of analogs for SAR exploration, reducing the design-make-test cycle time.

Parallel Library Synthesis via Aldehyde Diversification

The reactive 5-carbaldehyde group serves as a linchpin for generating diverse compound libraries through high-yielding transformations such as reductive amination, Grignard addition, and Wittig olefination [2]. This capability is particularly valuable in fragment-based drug discovery and hit-to-lead programs where rapid exploration of chemical space is required. Microreactor-based synthesis further enables the efficient production of 1,2,4-oxadiazole derivatives in under 30 minutes per compound [3].

Development of 18F-Labeled PET Imaging Agents

The 3-(3-fluorophenyl)-1,2,4-oxadiazole scaffold is compatible with 18F-radiolabeling strategies for the development of positron emission tomography (PET) tracers, as described in patent DE102010063974B4 [4]. The aldehyde functionality at the 5-position provides a convenient attachment point for targeting moieties, enabling the construction of targeted imaging agents for neurological, oncological, or cardiovascular applications.

Bioisosteric Replacement of Carboxylic Acids and Amides

The 1,2,4-oxadiazole ring is a well-established bioisostere of carboxylic ester and amide functionalities, offering improved metabolic stability and membrane permeability [5]. The 3-(3-fluorophenyl) substitution pattern adds an additional dimension of tunability, allowing researchers to optimize the balance between target engagement and ADME properties when replacing metabolically labile ester or amide groups in lead compounds.

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